molecular formula C9H18FN B1472296 2-Cyclohexyl-2-fluoropropan-1-amine CAS No. 1554147-17-9

2-Cyclohexyl-2-fluoropropan-1-amine

Cat. No.: B1472296
CAS No.: 1554147-17-9
M. Wt: 159.24 g/mol
InChI Key: PIPLSTFDQBIQSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amines, such as 2-Cyclohexyl-2-fluoropropan-1-amine, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and reductive amination of aldehydes or ketones .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexyl group and a fluoropropan-1-amine group. The molecule has a total of 29 bonds, including 11 non-H bonds, 2 rotatable bonds, 1 six-membered ring, and 1 primary amine .


Chemical Reactions Analysis

Amines, including this compound, can undergo various reactions. They can react with acid chlorides to form amides . They can also undergo E2 reactions, which are particularly relevant for amines in cyclohexane rings .


Physical and Chemical Properties Analysis

Amines, including this compound, have properties similar to those of alcohols. They can act as weak organic bases and can form salts with acids, which are soluble in water .

Scientific Research Applications

Synthesis of Functionalized β-Fluoro Amines

The sequential ring-opening of 2-(alkanoyloxymethyl)aziridinium salts by bromide and fluoride has been studied, highlighting a method to synthesize functionalized β-fluoro amines. This process demonstrates opposite regioselectivity, with bromide and fluoride attacking different carbon atoms in the aziridinium ion, leading to the production of 2-amino-1-fluoropropanes and minor quantities of isomeric 1-amino-2-fluoropropanes (D’hooghe & Kimpe, 2006).

Cyclohexene and Cyclohexyne Chemistry

Research on cyclohexenyl iodonium salts and their reaction with tetrabutylammonium acetate in aprotic solvents demonstrates an elimination-addition mechanism, leading to the formation of cyclohexyne intermediates. This mechanism allows for the synthesis of various substituted cyclohexynes, which serve as precursors in the production of regioisomeric products (Fujita et al., 2004).

Development of Novel Analgesics

Cebranopadol, a potent analgesic NOP and opioid receptor agonist, was developed from the optimization of lead compounds, showcasing the application of cyclohexane analogs in the development of new pharmacological agents. This research underscores the significance of structural modification in enhancing drug efficacy and specificity (Schunk et al., 2014).

Synthesis of Amine Building Blocks

The synthesis of amine stereoisomers as building blocks for discovery chemistry programs highlights the importance of fluorinated cyclohexanes. These compounds, particularly the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif, play a critical role in the development of novel chemical entities for various applications (Bykova et al., 2017).

Fluorescent Aminonaphthalic Anhydrides Synthesis

A formal [4+2] cycloaddition reaction of N-fluorobenzamides with maleic anhydride, facilitated by CuI and LiOH, has been developed to produce fluorescent 1-amino-2,3-naphthalic anhydrides. This method not only advances the synthesis of fluorescent compounds but also highlights the versatility of fluorinated cyclohexanes in organic synthesis (Lu et al., 2022).

Safety and Hazards

While specific safety data for 2-Cyclohexyl-2-fluoropropan-1-amine is not available, general safety measures for handling amines should be followed. These include using personal protective equipment, avoiding inhalation or skin contact, and storing the compound in a well-ventilated place .

Mechanism of Action

Properties

IUPAC Name

2-cyclohexyl-2-fluoropropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18FN/c1-9(10,7-11)8-5-3-2-4-6-8/h8H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPLSTFDQBIQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1CCCCC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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